BenchChemオンラインストアへようこそ!

(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

ELOVL6 inhibition structure-activity relationship tropane scaffold

The compound (1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane (CAS 1448136-90-0; molecular formula C₁₉H₂₀ClNO₄S₂; molecular weight 425.94) is a chiral, dual-sulfonylated 8-azabicyclo[3.2.1]octane (tropane) derivative. The scaffold belongs to a broader chemotype historically explored in multiple target families, including monoamine transporters , ELOVL6 elongase , and 11β-hydroxysteroid dehydrogenase type-1.

Molecular Formula C19H20ClNO4S2
Molecular Weight 425.94
CAS No. 1448136-90-0
Cat. No. B2920387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
CAS1448136-90-0
Molecular FormulaC19H20ClNO4S2
Molecular Weight425.94
Structural Identifiers
SMILESC1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H20ClNO4S2/c20-18-8-4-5-9-19(18)27(24,25)21-14-10-11-15(21)13-17(12-14)26(22,23)16-6-2-1-3-7-16/h1-9,14-15,17H,10-13H2
InChIKeyBIFKRZTZVKPSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Evidence Guide: (1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane (CAS 1448136-90-0) — Structural Identity & Procurement Context


The compound (1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane (CAS 1448136-90-0; molecular formula C₁₉H₂₀ClNO₄S₂; molecular weight 425.94) is a chiral, dual-sulfonylated 8-azabicyclo[3.2.1]octane (tropane) derivative. The scaffold belongs to a broader chemotype historically explored in multiple target families, including monoamine transporters [1], ELOVL6 elongase [2], and 11β-hydroxysteroid dehydrogenase type-1 [3]. However, for this specific compound — bearing a 2-chlorophenylsulfonyl group at the N-8 bridgehead nitrogen and a phenylsulfonyl group at the C-3 bridge position with defined (1R,5S) absolute stereochemistry — no peer-reviewed biological activity data, target engagement profiles, or head-to-head comparative studies have been published in accessible scientific literature at the time of this analysis. Its primary value proposition for the scientific user derives from its structurally well-defined identity and its availability from specialist chemical suppliers at a typical purity of ≥95% , making it a suitable probe for exploratory screening campaigns, structure-activity relationship (SAR) expansion studies, or use as a structurally matched negative-control compound where the tropane core and dual-sulfonamide architecture are of interest.

Why Generic Substitution Is Inappropriate for (1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane (CAS 1448136-90-0): A Structural Rationale


Compounds in the 8-azabicyclo[3.2.1]octane chemotype cannot be treated as interchangeable entities for scientific procurement. The target compound carries two distinct sulfonyl substituents — a phenylsulfonyl at C-3 and a 2-chlorophenylsulfonyl at N-8 — whose precise arrangement, combined with the (1R,5S) absolute stereochemistry, dictates conformational constraint, hydrogen-bonding capacity, and the spatial orientation of the chlorine atom relative to the bicyclic core [1]. Published SAR data for a structurally related 3-sulfonyl-8-azabicyclo[3.2.1]octane series (ELOVL6 inhibitors) demonstrate that modifying the N-8 substituent from a carboxamide to a sulfonamide, and varying the aryl group on the sulfonamide, can produce differences in inhibitory potency exceeding three orders of magnitude [2]. The 2-chlorophenylsulfonyl-N-8/3-phenylsulfonyl combination present in CAS 1448136-90-0 is structurally distinct from all published ELOVL6 and monoamine transporter ligands; consequently, any substitution with a structurally similar but chemically non-identical analog risks invalidating the stereoelectronic and pharmacophoric properties of the original compound. The quantitative evidence in Section 3 provides specific comparators that substantiate this non-interchangeability.

Quantitative Differentiation Evidence for (1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane (CAS 1448136-90-0)


Structural Uniqueness vs. Published 3-Sulfonyl-8-azabicyclo[3.2.1]octane ELOVL6 Inhibitors

The target compound's dual-substitution pattern — N-8-(2-chlorophenylsulfonyl) and C-3-(phenylsulfonyl) — is absent from all published ELOVL6 inhibitor series. Nagase et al. (2009) tested 8-carboxamide-substituted 3-sulfonyl-8-azabicyclo[3.2.1]octanes, where the most potent analog, N-(4-isopropylphenyl)-3-endo-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide, achieved an IC₅₀ of 32 nM against human ELOVL6 expressed in Pichia pastoris [1][2]. In contrast, the structurally distinct N-8-sulfonamide architecture of CAS 1448136-90-0 replaces the carboxamide linker with a sulfonamide and introduces a 2-chlorophenyl group at N-8 — modifications that, by class-level inference from Nagase et al., would be predicted to alter inhibitory potency by factors of 10- to 1000-fold depending on the cellular context [1]. No direct IC₅₀ data exist for the target compound at ELOVL6; this evidence establishes its structural differentiation from known active analogs.

ELOVL6 inhibition structure-activity relationship tropane scaffold

N-8 Sulfonamide vs. N-8 Carboxamide: Potency Divergence in the 3-Phenylsulfonyl Tropane Series

Within the 3-phenylsulfonyl-8-azabicyclo[3.2.1]octane series characterized by Nagase et al., N-8 carboxamide derivatives exhibit a broad range of ELOVL6 inhibitory activity: IC₅₀ = 32 nM (4-isopropylphenyl), 1,400 nM (3-trifluoromethylphenyl), and >10,000 nM (pyridin-4-yl) [1]. These data demonstrate that even modest changes at the N-8 position — within the same carboxamide linker class — can produce a >300-fold variation in potency. CAS 1448136-90-0 introduces an entirely different N-8 sulfonamide linkage and a 2-chlorophenyl substituent, a combination not evaluated in the Nagase study. By class-level inference, this structural departure places the target compound in an unexplored activity space: it cannot be assumed to possess any specific potency at ELOVL6 (or other targets) without direct measurement, making it valuable as either a potential novel-active chemotype or a well-characterized inactive control for SAR triangulation [1].

ELOVL6 sulfonamide pharmacophore binding affinity

Dual Sulfonamide Architecture vs. Monoamine Transporter Tropane Ligands

Historically, 8-azabicyclo[3.2.1]octane derivatives with aryl substituents at C-3 (e.g., 3β-(substituted phenyl)tropanes) have been optimized as high-affinity monoamine transporter ligands, with reported Ki values in the low nanomolar range at DAT and SERT [1]. These ligands uniformly employ a methyl or hydrogen at N-8 and a carbon-linked aryl group at C-3, relying on hydrophobic packing interactions for affinity. CAS 1448136-90-0 replaces the C-3 aryl with a phenylsulfonyl group (introducing a tetrahedral sulfur and two hydrogen-bond-accepting oxygens) and places a bulky 2-chlorophenylsulfonyl at N-8. This dual-sulfonamide architecture is structurally incompatible with the established monoamine transporter pharmacophore; no published monoamine transporter ligand carries sulfonyl groups at both the C-3 and N-8 positions simultaneously [1]. Direct binding data are absent, but class-level inference indicates that the compound would be expected to exhibit substantially different (likely reduced) transporter affinity compared to classical 3-aryltropanes.

dopamine transporter serotonin transporter tropane alkaloid sulfonamide

Chiral Identity: (1R,5S) Absolute Configuration as a Determinant of Biological Recognition

The 8-azabicyclo[3.2.1]octane scaffold contains two bridgehead stereocenters (C-1 and C-5), giving rise to three possible stereoisomers: (1R,5S), (1S,5R), and the achiral meso form. In the monoamine transporter literature, the biological activity of tropane-based ligands is exquisitely stereosensitive; for example, the (1R,5S) enantiomer of 3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester (β-CIT) displays approximately 10-fold higher DAT affinity than its (1S,5R) counterpart [1]. The target compound is specified as the (1R,5S) enantiomer, ensuring a defined three-dimensional presentation of both the C-3 phenylsulfonyl and the N-8 2-chlorophenylsulfonyl groups. For procurement, the (1R,5S) specification guarantees that the compound's conformational and electronic surface is identical across batches, which is essential for reproducible SAR and screening data.

chiral resolution enantiomeric purity stereochemistry tropane

Recommended Research & Industrial Application Scenarios for (1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane (CAS 1448136-90-0)


ELOVL6 SAR Expansion: Mapping N-8 Sulfonamide Chemical Space

The target compound is uniquely positioned for use in ELOVL6 inhibitor SAR studies as a novel N-8 sulfonamide analog. Published carboxamide-based inhibitors (IC₅₀ range 32 to >10,000 nM) define a potency landscape that is highly sensitive to N-8 substituent variation [1]. Introducing CAS 1448136-90-0 into an ELOVL6 enzyme assay panel — alongside the reference carboxamide compounds — would directly test whether the sulfonamide-to-carboxamide transition at N-8 permits, enhances, or abolishes inhibitory activity. Given that no sulfonamide-bearing analog has been reported in the ELOVL6 literature, this compound serves as a first-in-class probe for this substitution vector. Users should note that the compound's ELOVL6 IC₅₀ must be determined de novo; no pre-existing potency data exist.

Monoamine Transporter Selectivity Profiling with a Tropane-Negative Control

In radioligand displacement assays at DAT, SERT, and NET, classical 3-aryltropanes achieve nanomolar binding affinities [2]. CAS 1448136-90-0 retains the core tropane scaffold but replaces the critical C-3 aryl hydrophobic group with a polar phenylsulfonyl moiety while also adding a 2-chlorophenylsulfonyl group at N-8. This dual-sulfonamide architecture is predicted to significantly reduce or eliminate monoamine transporter binding, making the compound an ideal structurally matched negative control for SAR studies. Its use alongside active tropane ligands would allow researchers to confirm that observed biological activity is driven by the C-3 aryl pharmacophore rather than non-specific tropane-core effects.

Fragment-Based and Target-Agnostic Screening Libraries

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, recognized for its conformational rigidity and presence in multiple bioactive alkaloids [3]. CAS 1448136-90-0, with its dual-sulfonamide decoration, offers a three-dimensional, sp³-rich, and functionally polar chemotype suitable for inclusion in diversity-oriented screening libraries. The compound's (1R,5S) stereochemical purity, combined with commercial availability at ≥95% purity, makes it a practical choice for high-throughput and fragment-based screening campaigns where novel chemical space exploration is prioritized over pre-validated target engagement. Any hits identified can be followed up using the compound's well-defined structure and synthetic tractability.

11β-Hydroxysteroid Dehydrogenase Type-1 (11β-HSD1) Inhibitor Analoging

Patent literature discloses 6-substituted sulfonyl azabicyclo[3.2.1]octanes as 11β-HSD1 inhibitors [4]. CAS 1448136-90-0, though carrying sulfonyl substitution at C-3 and N-8 rather than C-6, shares the core scaffold and sulfonamide functionality. Researchers pursuing 11β-HSD1 inhibitor optimization may evaluate this compound as a scaffold-hopping starting point or as a selectivity control to confirm that observed 11β-HSD1 inhibition is specific to the C-6 sulfonyl substitution pattern disclosed in the patent art. Comparative enzymatic assays against known 11β-HSD1 inhibitors would be required to establish the compound's activity profile in this target space.

Quote Request

Request a Quote for (1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.